molecular formula C9H7NOSSe B8234246 4-Thiazolidinone,3-phenyl-2-selenoxo-

4-Thiazolidinone,3-phenyl-2-selenoxo-

Cat. No.: B8234246
M. Wt: 256.20 g/mol
InChI Key: DLMWRZYVPNRFJC-UHFFFAOYSA-N
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Description

4-Thiazolidinone,3-phenyl-2-selenoxo- is a heterocyclic compound that belongs to the thiazolidine family. This compound is characterized by the presence of a selenium atom in the oxo position, which imparts unique chemical and biological properties. Thiazolidine derivatives are known for their diverse pharmacological activities, making them valuable in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Thiazolidinone,3-phenyl-2-selenoxo- typically involves the reaction of phenyl isothiocyanate with selenourea under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and an organic solvent, like ethanol. The mixture is heated to reflux, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of 4-Thiazolidinone,3-phenyl-2-selenoxo- follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Thiazolidinone,3-phenyl-2-selenoxo- undergoes various chemical reactions, including:

    Oxidation: The selenium atom can be oxidized to form selenoxide derivatives.

    Reduction: The compound can be reduced to form selenol derivatives.

    Substitution: The phenyl group can be substituted with other aromatic or aliphatic groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are used as reducing agents.

    Substitution: Various electrophiles, such as alkyl halides or acyl chlorides, are used in substitution reactions.

Major Products Formed

    Oxidation: Selenoxide derivatives.

    Reduction: Selenol derivatives.

    Substitution: Substituted thiazolidine derivatives with different functional groups.

Scientific Research Applications

4-Thiazolidinone,3-phenyl-2-selenoxo- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential antioxidant and antimicrobial properties.

    Medicine: Investigated for its anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 4-Thiazolidinone,3-phenyl-2-selenoxo- involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The compound scavenges reactive oxygen species (ROS) and inhibits oxidative stress.

    Antimicrobial Activity: It disrupts the cell membrane integrity of microorganisms, leading to cell death.

    Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.

Comparison with Similar Compounds

4-Thiazolidinone,3-phenyl-2-selenoxo- is compared with other thiazolidine derivatives, such as:

    2-Thioxo-3-phenylthiazolidine-4-one: Contains a sulfur atom instead of selenium, which affects its biological activity.

    2-Oxo-3-phenylthiazolidine-4-one: Lacks the selenium atom, resulting in different chemical and pharmacological properties.

The uniqueness of 4-Thiazolidinone,3-phenyl-2-selenoxo- lies in the presence of the selenium atom, which imparts distinct chemical reactivity and biological activities compared to its sulfur and oxygen analogs.

Properties

IUPAC Name

3-phenyl-2-selanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NOSSe/c11-8-6-12-9(13)10(8)7-4-2-1-3-5-7/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLMWRZYVPNRFJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=[Se])S1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NOSSe
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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